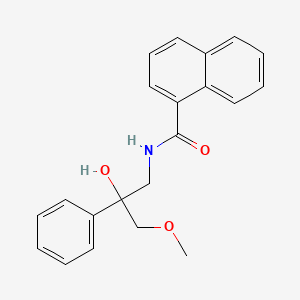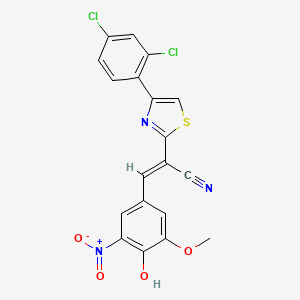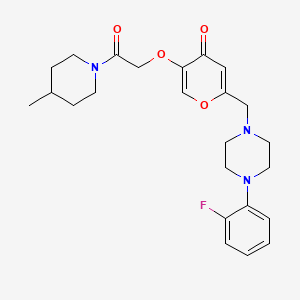
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide, also known as HPPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called naphthamides, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has also been found to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects in cells and animals. In cancer cells, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In Alzheimer's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques by reducing the production of amyloid beta peptides. In Parkinson's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage by activating cellular defense mechanisms.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its efficacy and selectivity. One of the limitations of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide. One direction is the development of more potent and selective analogs of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide for use as therapeutic agents. Another direction is the investigation of the mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in various cellular and animal models. Finally, the potential use of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide as a diagnostic tool for various diseases should also be explored.
合成法
The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide involves the reaction of 2-hydroxy-3-methoxy-2-phenylpropylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide.
科学的研究の応用
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques, which are the hallmark of the disease. In Parkinson's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-25-15-21(24,17-10-3-2-4-11-17)14-22-20(23)19-13-7-9-16-8-5-6-12-18(16)19/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZWLKPESYLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2421161.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
![5-chloro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B2421168.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)

![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)
